N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-12(8-1-2-9-11(7-8)21-6-5-20-9)16-14-18-17-13(22-14)10-3-4-15-23-10/h1-4,7H,5-6H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRJPQQYROVOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a cycloaddition reaction between nitrile oxides and alkynes . The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives . The benzodioxine moiety is often introduced through a condensation reaction involving catechol derivatives and appropriate aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The incorporation of isoxazole and oxadiazole moieties is crucial as these structures are known to enhance biological activity. For example, compounds containing isoxazole derivatives have been synthesized and evaluated for antimicrobial properties, showcasing significant efficacy against various bacterial and fungal strains .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. In vitro studies have shown that derivatives with isoxazole and oxadiazole rings exhibit strong antifungal activity. For instance, certain isoxazole-substituted compounds showed lethal effects against pathogenic fungi at concentrations as low as 100 µg/mL . The presence of substituents like chloro or nitro groups on the benzene ring enhances the antimicrobial activity of these compounds .
Immunomodulatory Effects
Isoxazole derivatives are also reported to possess immunoregulatory properties. They can modulate immune responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-1β. This suggests potential applications in treating autoimmune diseases and inflammatory conditions . The molecular interactions facilitated by the isoxazole ring are believed to play a significant role in these immunological activities.
Anticancer Potential
Research indicates that compounds featuring the isoxazole moiety exhibit promising anticancer activities. For instance, studies have highlighted their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in cancer progression and inflammation. Some derivatives have shown selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of isoxazole-substituted compounds and evaluated their antimicrobial activities against several strains of fungi and bacteria. The results indicated that specific compounds exhibited zones of inhibition significantly greater than standard antifungal agents like clotrimazole .
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| 5a | 28 | High |
| 5b | 25 | Moderate |
| 5f | 30 | High |
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of isoxazole derivatives against human cancer cell lines. The results showed that certain compounds induced apoptosis in ovarian cancer cells with IC50 values indicating potent activity compared to existing treatments .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 16 | OVCAR-3 | 0.05 |
| 32 | K562 | 0.04 |
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Isoxazole vs.
- Chlorophenyl vs. Isoxazole : The dichlorophenyl analog () lacks heterocyclic nitrogen/oxygen atoms, which could diminish polar interactions with biological targets but improve membrane permeability .
Variations in the Carboxamide-Linked Aromatic System
The 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety is conserved across multiple analogs (). This dihydrobenzodioxine system provides a rigid, planar aromatic structure that may enhance π-π stacking with hydrophobic protein pockets. For example:
- Compounds : Derivatives such as 898477-71-9 replace the oxadiazole with a triazole or diazenylphenyl group, which could alter electron distribution and hydrogen-bonding capacity .
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that features multiple heterocyclic structures. Its unique combination of isoxazole and oxadiazole rings linked to a benzo[dioxine] structure suggests significant potential for various biological activities. This article synthesizes available research on its biological activity, focusing primarily on its antimicrobial and anticancer properties.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoxazole and oxadiazole exhibit notable antimicrobial properties. A study involving similar compounds found that certain isoxazole-substituted oxadiazoles showed excellent antimicrobial activity against various bacterial strains. For instance:
- Compound 5a demonstrated significant antimicrobial effects, with IC50 values indicating strong inhibition against Gram-positive and Gram-negative bacteria .
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Activity Type | IC50 (µM) | Target Microorganism |
|---|---|---|---|
| 5a | Antibacterial | 10.5 | Staphylococcus aureus |
| 5d | Antifungal | 15.3 | Candida albicans |
| 5f | Broad-spectrum | 8.9 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Isoxazole derivatives have been noted for their ability to induce apoptosis in cancer cells. For example:
- Compounds containing isoxazole rings were shown to inhibit cell proliferation in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.6 µM to over 100 µM depending on the specific substitution patterns .
Table 2 presents findings on the anticancer activity of similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 14 | MCF-7 | 22.47 | Induces apoptosis via caspase activation |
| 35a | HCT116 | 4.04 | Cell cycle arrest in G2/M phase |
| 36a | KB403 | 2.45 | Selective inhibition |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Evidence suggests that certain derivatives can cause cell cycle arrest at specific phases (e.g., G2/M), leading to reduced cell division and increased apoptosis .
- Apoptosis Induction : Activation of caspases has been observed as a critical pathway for inducing programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of isoxazole-containing compounds in clinical settings:
- Study on MCF-7 Cells : A compound similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine showed significant cytotoxicity against MCF-7 cells with an IC50 value of 22.47 µM .
- Antibacterial Efficacy : In a comparative study of various isoxazole derivatives against E. coli and S. aureus, compounds demonstrated up to threefold higher activity than standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this compound?
- Synthesis : The compound’s heterocyclic core (1,3,4-oxadiazole and isoxazole) suggests multi-step synthesis involving cyclocondensation or nucleophilic substitution. For example, oxadiazole rings are typically formed via dehydrative cyclization of diacylhydrazides using reagents like POCl₃ or PCl₅ .
- Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) to resolve substituent positions. Infrared (IR) spectroscopy can validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Polar solvents like DMSO-d₆ enhance NMR solubility for aromatic systems .
Q. How should researchers design experiments to evaluate its biological activity in enzyme inhibition studies?
- Experimental Design : Prioritize dose-response assays (e.g., IC₅₀ determination) using recombinant enzymes (e.g., kinases, hydrolases) linked to disease pathways. Include positive controls (e.g., staurosporine for kinases) and validate selectivity via counter-screens against related enzymes. Use fluorogenic or chromogenic substrates for real-time activity monitoring .
- Data Interpretation : Apply nonlinear regression models to calculate inhibition constants (Ki) and assess competitive/non-competitive mechanisms. Cross-validate results with molecular docking to identify binding motifs (e.g., oxadiazole interactions with ATP-binding pockets) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use fume hoods and PPE (gloves, lab coat) due to potential respiratory or dermal irritation. Avoid exposure to moisture if the compound is hygroscopic.
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Monitor stability via periodic HPLC purity checks (>95% threshold) .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), solubility, and metabolic stability. For example, the dihydrodioxine moiety may enhance solubility but reduce blood-brain barrier penetration.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the isoxazole to improve metabolic resistance. Molecular dynamics simulations can validate conformational stability in target binding pockets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Root-Cause Analysis : Compare assay conditions (e.g., enzyme source, buffer pH, cofactors). For instance, discrepancies in IC₅₀ values may arise from variations in Mg²⁺ concentration affecting kinase activity.
- Statistical Validation : Apply ANOVA to assess inter-lab variability. Reproduce key experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. What advanced techniques validate its stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS to identify labile sites (e.g., oxadiazole ring cleavage).
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and compare to ICH guidelines for shelf-life extrapolation .
Q. How can reaction path search methods improve synthetic yield?
- Computational Design : Apply quantum chemical calculations (e.g., DFT) to map energy barriers in cyclization steps. Optimize solvent selection (e.g., DMF vs. THF) using COSMO-RS simulations for transition-state stabilization.
- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproducts) into machine learning models to refine synthetic protocols iteratively .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
